![molecular formula C13H10Cl2N2O3 B2948812 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol CAS No. 1157522-04-7](/img/structure/B2948812.png)
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is an organic compound with a complex structure, featuring both chloro and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution of a chloro group by an amino group, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of strong bases and solvents like ethanol or dioxane to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, reducing agents like hydrogen gas with palladium catalysts, and oxidizing agents like potassium permanganate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can participate in various biochemical pathways, potentially leading to antimicrobial effects by disrupting bacterial cell membranes . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro functional groups but lacks the amino group.
2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a nitro group.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group and chloro group but has a different core structure.
Uniqueness
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is unique due to its combination of chloro, nitro, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
4-chloro-2-[(2-chloro-5-nitroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-1-4-13(18)8(5-9)7-16-12-6-10(17(19)20)2-3-11(12)15/h1-6,16,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOAHGZZJWJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NCC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine](/img/structure/B2948729.png)
![7-(4-chlorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2948730.png)
![1-{pyrido[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2948731.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2948732.png)
![N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2948733.png)
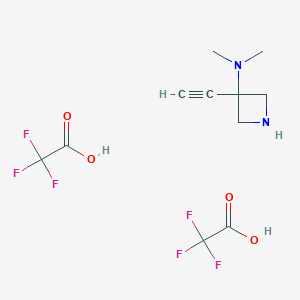
![N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2948738.png)
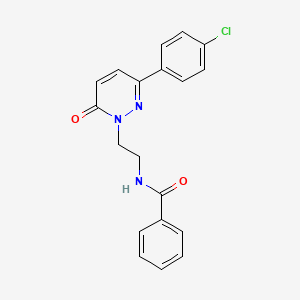
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)
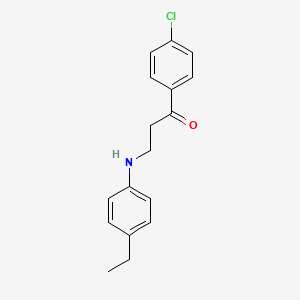
![Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2948746.png)
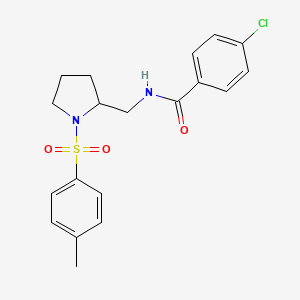
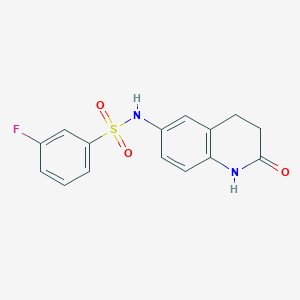
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2948751.png)
